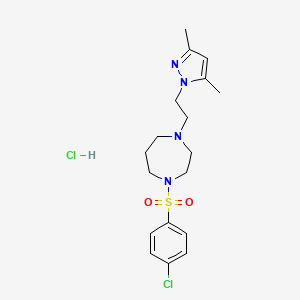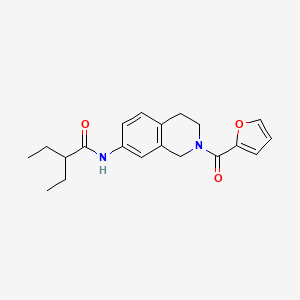![molecular formula C20H18BrN3O3S B3008020 3-bromo-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 450338-67-7](/img/structure/B3008020.png)
3-bromo-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-bromo-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide" is a pyrazole derivative, which is a class of compounds known for their diverse biological activities. Pyrazole derivatives have been extensively studied due to their potential applications in medicinal chemistry, particularly as anticancer agents and enzyme inhibitors.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of various starting materials such as amines, carbonyl compounds, and halogenated precursors. For instance, the synthesis of related compounds has been reported through the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines, which were prepared by reducing substituted nitrobenzene compounds with a Zn/NH4Cl reductant system in alcohol . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which can be substituted with various functional groups that influence the compound's biological activity and physical properties. For example, the crystal structure of a similar pyrazole derivative revealed a twisted conformation between the pyrazole and thiophene rings, indicating that the spatial arrangement of the substituents can significantly affect the overall molecular geometry .
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions, including interactions with enzymes and other biological targets. The antiproliferative activity of some benzamide-substituted pyrazole derivatives has been attributed to their ability to modulate autophagy and mTORC1 activity . Additionally, benzamide derivatives have been shown to inhibit alkaline phosphatases and ecto-5'-nucleotidases, suggesting that these compounds can bind to nucleotide protein targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. For example, the crystal and molecular structure of a pyrazole derivative was found to be stabilized by intermolecular hydrogen bonds, which can also impact the compound's solubility and melting point . The thermal decomposition of these compounds has been studied using thermogravimetric analysis, providing insights into their stability under various conditions .
Applications De Recherche Scientifique
Intermolecular Interactions and Structural Analysis
Research into compounds with similar structural motifs, such as antipyrine derivatives and benzamide-based molecules, has been focused on their synthesis, structural characterization, and the analysis of their intermolecular interactions. Studies involving X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations have demonstrated the importance of hydrogen bonding, π-interactions, and electrostatic energy contributions to the stability and properties of these molecules (Saeed et al., 2020). These findings are significant for the design of new materials and drugs, highlighting the potential research applications of the compound by analogy.
Antimicrobial and Anticancer Activity
Related research efforts have been directed towards the design, synthesis, and evaluation of analogs for their antibacterial and anticancer activities. For instance, novel analogs of pyrazol-5-one derivatives have shown promising antibacterial activity against various strains, including Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects on mammalian cells (Palkar et al., 2017). Additionally, compounds incorporating thieno[3,4-b]pyrazine and benzothiadiazole units have been explored for their photovoltaic applications and photovoltaic performance, suggesting potential research applications in material science and renewable energy sources (Zhou et al., 2010).
Molecular Docking and Drug Design
The synthesis and biological evaluation of novel compounds targeting specific receptors, such as the urokinase receptor, have been conducted to investigate their effects on breast tumor metastasis, demonstrating the compound's potential in drug discovery and development (Wang et al., 2011). Moreover, the study of benzimidazole derivatives from o-bromophenyl isocyanide and amines leading to promising anti-inflammatory and analgesic properties underlines the utility of such compounds in medicinal chemistry (Lygin & Meijere, 2009).
Propriétés
IUPAC Name |
3-bromo-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O3S/c1-12-5-3-8-18(13(12)2)24-19(16-10-28(26,27)11-17(16)23-24)22-20(25)14-6-4-7-15(21)9-14/h3-9H,10-11H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDQLBUWSHBZFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC(=CC=C4)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Morpholino[3-nitro-4-(phenylsulfanyl)phenyl]methanone](/img/structure/B3007942.png)
![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2-methylquinoline-4-carboxamide](/img/structure/B3007943.png)

![4-(6-Nitrobenzo[d]thiazol-2-yl)morpholine](/img/structure/B3007945.png)
![4-(2,5-Dimethylfuran-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B3007946.png)




![Ethyl 2-[2-(chloromethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B3007953.png)

![N-(3-ethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)